1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene

描述

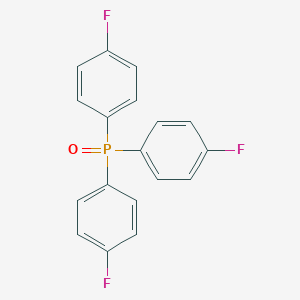

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, also known as Tris(4-fluorophenyl)phosphine oxide, is an organophosphorus compound with the molecular formula C18H12F3OP. It is characterized by the presence of three 4-fluorophenyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its applications in organic synthesis and catalysis .

准备方法

Synthetic Routes and Reaction Conditions: 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene can be synthesized through the oxidation of Tris(4-fluorophenyl)phosphine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a solvent like diethyl ether .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions, although it is already in an oxidized state.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.

Solvents: Diethyl ether, dichloromethane.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphine oxides .

科学研究应用

Key Properties

- Fluorination : The presence of fluorine increases lipophilicity and metabolic stability, which can enhance pharmacological efficacy.

- Reactivity : The phosphorus center allows for nucleophilic substitutions, facilitating the formation of new compounds.

Medicinal Chemistry Applications

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene serves as a building block in the design of pharmaceuticals. Its electronic properties make it suitable for developing compounds that target specific biological pathways.

Case Studies in Drug Development

- Pharmaceutical Design : Research indicates that fluorinated compounds often exhibit altered biological properties compared to their non-fluorinated counterparts. For instance, studies have shown that compounds with similar structures can interact differently with enzymes and receptors, affecting their therapeutic potential.

- Anticancer Agents : The compound has been explored for its potential as an anticancer agent. Its ability to inhibit certain biological targets is being investigated through various assays, including cell viability tests and receptor binding studies .

Materials Science Applications

In materials science, this compound is utilized in the development of advanced materials due to its unique chemical properties.

Potential Uses

- Polymer Synthesis : It can be used as a precursor in synthesizing polymers with enhanced thermal and chemical stability.

- Coatings : The compound's properties may be leveraged for creating coatings that require high durability and resistance to environmental factors.

作用机制

The mechanism by which 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene exerts its effects is primarily through its role as a ligand in catalytic processes. It facilitates the formation of reactive intermediates by stabilizing transition states and activating substrates. The molecular targets and pathways involved include the activation of peroxide and stabilization of lanthanum complexes .

相似化合物的比较

Tris(4-fluorophenyl)phosphine: This compound is the precursor to 1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene and shares similar structural features but lacks the oxygen atom bonded to the phosphorus.

Tris(para-tolyl)phosphine oxide: Similar in structure but with para-tolyl groups instead of 4-fluorophenyl groups.

Tris(4-fluorophenyl)antimony diaroxides: These compounds have antimony instead of phosphorus and exhibit different reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of fluorinated phenyl groups and the presence of an oxygen atom bonded to phosphorus, which imparts distinct chemical properties and reactivity .

生物活性

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene, a phosphine oxide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, effects on various biological targets, and relevant case studies.

- Molecular Formula : C13H10F2O2P

- Molecular Weight : 273.19 g/mol

- CAS Number : 18437-79-1

The compound acts primarily through the inhibition of specific enzymes and pathways. Its structure allows it to interact with various biological targets, particularly those involved in metabolic processes. The presence of fluorine atoms enhances its lipophilicity and potentially increases its binding affinity to target proteins.

Enzyme Inhibition

This compound has shown promise as an inhibitor of several key enzymes:

- Tyrosinase : A study indicated that compounds featuring similar fluorinated phenyl motifs exhibit significant inhibitory activity against tyrosinase, a critical enzyme in melanin biosynthesis. The introduction of fluorine enhances the binding interactions within the enzyme's active site, suggesting that this compound might possess comparable inhibitory effects .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated variable effects on different cell lines. For instance:

- In vitro studies on neuronal (HT-22) and microglial (BV-2) cells showed that certain concentrations of related phosphine compounds did not significantly affect cell viability, indicating a potential therapeutic window for use in neurodegenerative conditions .

Study on Tyrosinase Inhibition

A recent investigation focused on the design and synthesis of compounds with the 3-chloro-4-fluorophenyl moiety, which parallels the structure of this compound. The study found that these compounds exhibited IC50 values ranging from 0.19 to 1.72 μM against tyrosinase, suggesting that similar modifications could enhance the biological activity of phosphine oxide derivatives .

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| Compound 1d | 0.19 | Strong inhibitor |

| Compound 1e | 1.72 | Moderate inhibitor |

| Kojic Acid (Reference) | ~5.0 | Standard comparator |

Neuroprotective Effects

Another study assessed the neuroprotective potential of related phosphine compounds in models of oxidative stress. Results indicated that specific derivatives could mitigate cell death induced by oxidative stress in neuronal cells, highlighting their potential as neuroprotective agents .

属性

IUPAC Name |

1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJZSGXKNZYQPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304259 | |

| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18437-79-1 | |

| Record name | NSC164997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。